molecular formula C15H11N3O B12905243 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one CAS No. 651719-82-3

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one

Cat. No.: B12905243
CAS No.: 651719-82-3
M. Wt: 249.27 g/mol
InChI Key: HMSCMRDWRUVHKE-UHFFFAOYSA-N
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Description

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with benzaldehyde to form an intermediate, which is then cyclized with a suitable reagent to yield the desired pyrimidinone structure. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidinone derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenyl and pyridinyl groups can interact with the target site through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4-(pyridin-3-yl)pyrimidine
  • 6-Phenyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
  • 4-Phenyl-2-(pyridin-3-yl)pyrimidine

Uniqueness

6-Phenyl-2-(pyridin-3-yl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and pyridinyl groups on the pyrimidine ring can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Properties

CAS No.

651719-82-3

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

4-phenyl-2-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H11N3O/c19-14-9-13(11-5-2-1-3-6-11)17-15(18-14)12-7-4-8-16-10-12/h1-10H,(H,17,18,19)

InChI Key

HMSCMRDWRUVHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CN=CC=C3

Origin of Product

United States

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